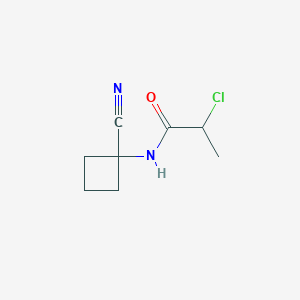
2-Chloro-N-(1-cyanocyclobutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-cyanocyclobutyl)propanamide is a chemical compound with the CAS Number: 926212-68-2. It has a molecular weight of 186.64 . The IUPAC name for this compound is 2-chloro-N-(1-cyanocyclobutyl)propanamide .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-(1-cyanocyclobutyl)propanamide is 1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-N-(1-cyanocyclobutyl)propanamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Organic Nonlinear Material Development
- Research Context: Investigations into organic electro-optic and non-linear optical materials have involved compounds structurally related to 2-Chloro-N-(1-cyanocyclobutyl)propanamide. For instance, N-(2-Chlorophenyl)-(1-Propanamide) has been synthesized and studied for its potential in this area. The material was purified, and single crystals were grown using the slow evaporation technique. These crystals were then characterized using various techniques such as UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) capabilities of these crystals were also measured, indicating their potential use in non-linear optical applications (Prabhu & Rao, 2000).
Structural and Optical Properties Exploration
- Research Context: The structural, dielectric, and optical properties of similar compounds like N-(2 chlorophenyl)-(1-propanamide) have been extensively studied. These studies have involved growing transparent single crystals and conducting detailed analysis including FT-IR, FT-Raman, UV–Vis spectral studies, dielectric studies, and laser damage threshold studies. Such research is crucial for understanding the material properties that could be relevant for various scientific applications (Srinivasan et al., 2006).
Antimicrobial Properties
- Research Context: Compounds structurally related to 2-Chloro-N-(1-cyanocyclobutyl)propanamide have been synthesized and evaluated for their antimicrobial properties. For example, studies have focused on synthesizing arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments and evaluating their antibacterial and antifungal activities. These findings highlight the potential of similar chloro-propanamide derivatives in antimicrobial applications (Baranovskyi et al., 2018).
Molecular Docking and Analysis
- Research Context: The relevance of related compounds in medicinal applications, particularly as potential inhibitors for specific diseases, has been explored. One study conducted a complete quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, involving molecular docking with a COVID-19 protease. This research suggests the potential use of similar compounds in developing medicinal treatments (Pandey et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUZLWTNAIMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

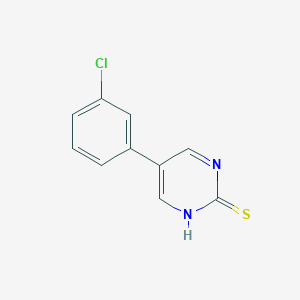
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)
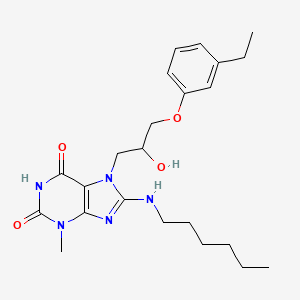
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)
![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
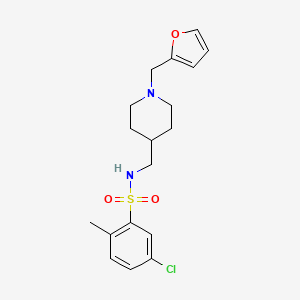
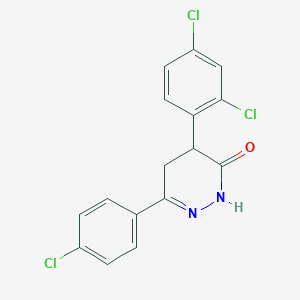
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)